molecular formula C12H15BrO3 B2475246 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol CAS No. 2091203-48-2

2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol

Cat. No. B2475246
CAS RN: 2091203-48-2
M. Wt: 287.153
InChI Key: HULMYJWZJYQPLB-UHFFFAOYSA-N
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Description

“2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol” is a chemical compound with the CAS Number: 2091203-48-2 . It has a molecular weight of 287.15 . The IUPAC name for this compound is 2-((8-bromo-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)oxy)ethan-1-ol . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrO3/c13-9-3-4-10-11(16-7-5-14)2-1-6-15-12(10)8-9/h3-4,8,11,14H,1-2,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 287.15 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol is related to substances such as 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, which have been synthesized and analyzed using X-ray diffraction. These compounds show crystallization in different systems like orthorhombic and monoclinic, indicating their structural diversity and potential for various applications in chemical research (Macías et al., 2011).

Hydrogen Bonding and Molecular Structure 2. Studies on similar compounds, such as (2RS,4SR)-7-bromo-2-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-naphtho[1,2-b]azepin-4-ol, reveal complex hydrogen bonding patterns forming cyclic centrosymmetric tetramers and three-dimensional frameworks. This insight is crucial for understanding the chemical behavior and potential binding interactions of this compound (Yépes et al., 2013).

Synthesis Techniques and Chemical Properties 3. Research into benzofuran derivatives, closely related to this compound, has uncovered methods for synthesizing benzofurans and 2,3,4,5-tetrahydro-1-benzoxepin-3,5-diones. These studies highlight the influence of different substituents on the yield and formation of related compounds, providing insights into the synthesis and functionalization of similar structures (Suzuki et al., 1992).

Potential for Pharmacological Applications 4. Although excluded from this analysis are the specific drug use, dosage, and side effects, it's important to note that compounds in the benzoxepin family, like this compound, have been explored for their pharmacological activities, particularly their interaction with the central nervous system (Huckle et al., 1971).

Safety and Hazards

For safety information and potential hazards associated with “2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c13-9-3-4-10-11(16-7-5-14)2-1-6-15-12(10)8-9/h3-4,8,11,14H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULMYJWZJYQPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)Br)OC1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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